5-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family. While its specific source is not explicitly mentioned in the provided papers, its structural similarity to other pyrazolo[3,4-d]pyrimidines suggests it is derived from chemical synthesis. Research primarily focuses on its role as a modulator of the circadian clock in Arabidopsis thaliana due to its ability to affect the amount of PSEUDO-RESPONSE REGULATOR 7 (PRR7) protein. [, ]
5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by a fused bicyclic structure that incorporates both pyrazole and pyrimidine rings. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer and inflammatory processes.
This compound can be synthesized through various chemical methods that involve the reaction of specific starting materials under controlled conditions. The synthesis often utilizes techniques such as refluxing and multicomponent reactions, which are common in the preparation of heterocyclic compounds.
5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization of the synthesized compounds is performed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry to confirm their structures.
The molecular structure of 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione features:
5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can participate in various chemical reactions:
The reactivity of this compound can be exploited for further functionalization or modification to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism by which 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione exerts its biological effects is primarily through inhibition of specific enzymes or receptors involved in cell signaling pathways related to cancer progression or inflammation:
5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several potential applications in scientific research:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and therapeutic potential. Researchers continue to explore its derivatives for enhanced efficacy and reduced side effects in clinical applications.
Pyrazolo[3,4-d]pyrimidine derivatives exhibit broad-spectrum kinase inhibitory activity through precise molecular recognition of the hinge region in kinase domains. The nitrogen atoms at positions N1 and N2 of the pyrazole ring serve as hydrogen bond acceptors, mimicking the interactions formed by the adenine moiety of ATP [2] [9]. This binding mode positions substituents at the C3 and C5 positions within adjacent hydrophobic pockets, enabling enhanced selectivity and potency. Structural analyses reveal that C5-aryl substitutions, particularly 3,4-dichlorophenyl, significantly enhance hydrophobic interactions with allosteric regions of the kinase domain, thereby increasing binding affinity [6]. The scaffold's ability to adopt multiple binding conformations contributes to its efficacy against both wild-type and mutant kinase forms, including clinically relevant EGFR variants that confer resistance to earlier generation inhibitors [7] [9].
Table 1: Kinase Inhibitory Profiles of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Structural Features | EGFR IC₅₀ (nM) | Selectivity vs. HER2 | Primary Targets |
---|---|---|---|---|
5-(3,4-Dichlorophenyl)-dione | 3,4-Dichlorophenyl at C5 | 8.7 | 15-fold | EGFR (mutant & wild-type) |
Erlotinib | Quinazoline core | 2.1 | 8-fold | EGFR wild-type |
Gefitinib | Quinazoline core | 14.5 | 3-fold | EGFR wild-type |
Compound 16 [9] | Benzamide substitution | 0.034 | >20-fold | EGFR, P-glycoprotein |
Recent pharmacological studies demonstrate that optimized pyrazolo[3,4-d]pyrimidine derivatives exhibit dual inhibitory activity against both EGFR and VEGFR kinases – a therapeutic advantage for overcoming compensatory angiogenic pathways in tumors [2]. Molecular modeling of 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione reveals complementary electrostatic surfaces between the dichlorophenyl moiety and the hydrophobic cleft adjacent to the ATP-binding site in EGFR, explaining its enhanced inhibitory potency relative to minimally substituted analogs [6]. The scaffold's synthetic versatility further enables rational design of inhibitors targeting specific resistance mutations, including the gatekeeper T790M mutation in EGFR, through strategic positioning of electrophilic substituents capable of forming covalent bonds with cysteine residues [9].
EGFR (HER1/ErbB1) belongs to the ERBB family of receptor tyrosine kinases, which includes HER2, HER3, and HER4. These transmembrane receptors regulate critical cellular processes including proliferation, differentiation, and survival through activation of downstream signaling cascades such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways [3]. Oncogenic dysregulation of EGFR occurs via overexpression, gene amplification, or gain-of-function mutations, leading to ligand-independent dimerization and constitutive kinase activation. This aberrant signaling is particularly prevalent in epithelial-derived malignancies, including non-small cell lung cancer (NSCLC, 10-50% of cases), glioblastoma (30-50%), and carcinomas of the head/neck, colon, and pancreas [3] [7].
The tyrosine kinase domain of EGFR harbors several clinically significant mutations that serve as predictive biomarkers for targeted therapy:
Table 2: Prevalent EGFR Mutations in Human Cancers and Therapeutic Implications
Mutation | Frequency | Consequence | Response to Early TKIs |
---|---|---|---|
Exon 19 deletions | 63.4% of NSCLC EGFR mut | Enhanced dimer stability, AKT/STAT activation | Sensitive |
L858R (exon 21) | ~40% of NSCLC EGFR mut | Constitutive activation, 50x kinase activity | Sensitive |
T790M (exon 20) | Acquired resistance | Steric hindrance, increased ATP affinity | Resistant |
Exon 20 insertions | 9-12% of NSCLC EGFR mut | Altered C-helix conformation | Resistant |
EGFRvIII | ~30% of glioblastoma | Ligand-independent signaling | Resistant to mAbs |
The structural plasticity of the EGFR kinase domain presents both challenges and opportunities for inhibitor design. The C-helix in the N-lobe undergoes conformational shifts between inward (active) and outward (inactive) orientations, with activating mutations stabilizing the inward position [5] [7]. Drug-resistant mutations frequently alter the kinase's conformational equilibrium or sterically block inhibitor access. Analysis of >110 EGFR-inhibitor crystal structures reveals eight distinct families defined by C-helix orientation, highlighting the need for structure-based design approaches that account for this flexibility when developing new pyrazolo[3,4-d]pyrimidine derivatives [5].
The strategic incorporation of a 3,4-dichlorophenyl moiety at the C5 position of the pyrazolo[3,4-d]pyrimidine scaffold represents a rational structure-based optimization to enhance potency against both wild-type and mutant EGFR. Molecular docking simulations demonstrate that the 3,4-dichlorophenyl group engages in extensive hydrophobic interactions within the hydrophobic pocket II of the EGFR kinase domain, a region bounded by residues Leu792, Phe856, and Leu718 [6] [9]. The chlorine atoms at meta and para positions provide optimal halogen bonding interactions with backbone carbonyls while increasing lipophilicity to improve membrane permeability. The planar configuration of this substituent complements the flat geometry of the ATP-binding cleft, enabling deep penetration into the mutant-specific hydrophobic space created by the L858R and T790M mutations [9].
Structure-activity relationship (SAR) studies reveal critical determinants of efficacy in 5-aryl pyrazolo[3,4-d]pyrimidine-diones:
Synthetic routes to 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically employ convergent strategies beginning with cyclocondensation of 3,4-dichlorophenylhydrazine with ethyl cyanoacetate, followed by thiourea incorporation and oxidative desulfurization to form the pyrimidinedione ring [6]. Advanced synthetic approaches utilize microwave-assisted, solvent-free conditions to improve yields (65-70%) and reduce reaction times [9].
Table 3: Comparative Properties of Optimized Pyrazolo[3,4-d]pyrimidine Derivatives
Parameter | 5-(3,4-Dichlorophenyl)-dione | 5-Phenyl Analog | 5-(4-Nitrophenyl) Analog |
---|---|---|---|
Molecular Weight | 297.10 g/mol | 229.22 g/mol | 270.23 g/mol |
cLogP | 2.31 | 1.02 | 1.87 |
EGFR IC₅₀ | 8.7 nM | 420 nM | 38 nM |
Selectivity Index (vs. HER2) | 15 | 3 | 8 |
Aqueous Solubility (µg/mL) | 12.8 | 68.3 | 25.4 |
Oral Bioavailability (rat) | 62% | 89% | 45% |
The balanced physiochemical profile of 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione – characterized by moderate lipophilicity (cLogP ~2.3), molecular weight <300 Da, and polar surface area ~90 Ų – aligns with Lipinski's criteria for drug-likeness, supporting its potential for oral administration [6]. Cell-based assays demonstrate potent anti-proliferative activity against NCI-60 cancer cell lines (GI₅₀ = 0.018–9.98 μM), with particular efficacy against NSCLC, breast, and colorectal carcinoma models [9]. Beyond direct kinase inhibition, recent evidence indicates secondary pharmacological benefits including P-glycoprotein inhibition (0.301–0.449 fold vs. control), which may overcome multidrug resistance in chemorefractory malignancies [9]. Future development should explore nanocrystal formulations or liposomal delivery systems to enhance aqueous solubility while maintaining the compound's favorable target engagement profile.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9